Cinnamtannin B2
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Overview
Description
Cinnamtannin B2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, particularly in cinnamon. It is known for its antioxidant properties and potential health benefits. This compound is a dimeric procyanidin, which means it consists of two flavan-3-ol units linked together. This compound has garnered interest due to its potential therapeutic applications and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamtannin B2 is typically obtained through extraction from natural sources such as cinnamon bark. The extraction process often involves the use of solvents like ethanol or methanol. The crude extract is then subjected to purification techniques such as crystallization or column chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. The process begins with the grinding of cinnamon bark, followed by solvent extraction. The extract is then concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Cinnamtannin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Cinnamtannin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: this compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research suggests that this compound may have potential therapeutic applications in treating conditions like diabetes, cardiovascular diseases, and cancer.
Mechanism of Action
Cinnamtannin B2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. This compound also modulates various signaling pathways involved in inflammation and cell survival. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, this compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, further protecting cells from oxidative damage .
Comparison with Similar Compounds
Cinnamtannin B2 is similar to other proanthocyanidins such as procyanidin B2, cinnamtannin B1, and procyanidin C1. it has unique properties that distinguish it from these compounds:
Procyanidin B2: While both are dimers, procyanidin B2 has a different linkage between the flavan-3-ol units, which affects its biological activity.
Cinnamtannin B1: Cinnamtannin B1 is another dimeric procyanidin, but it differs in its specific structural configuration and biological effects.
Properties
CAS No. |
88038-12-4 |
---|---|
Molecular Formula |
C60H48O24 |
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48-,49+,50-,51-,52-,53-,54-,55-,59?,60-/m1/s1 |
InChI Key |
QRQAODSINXAOBF-RHFQBSRNSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Key on ui other cas no. |
88038-12-4 |
Origin of Product |
United States |
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